2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile
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Overview
Description
2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 7th position of the benzothiazole ring and an acetonitrile group attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminobenzenethiol with bromine to form 2-bromobenzenethiol, which is then cyclized with cyanogen bromide to yield 2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Benzothiazole derivatives have shown promise as antimicrobial and anticancer agents.
Medicine: The compound is being investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile is not fully understood. benzothiazole derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological activities. For example, some benzothiazole derivatives inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation .
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile
- 2-(7-Fluorobenzo[d]thiazol-2-yl)acetonitrile
- 2-(7-Iodobenzo[d]thiazol-2-yl)acetonitrile
Uniqueness
2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
CAS No. |
157764-11-9 |
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Molecular Formula |
C9H5BrN2S |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-(7-bromo-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2S/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2 |
InChI Key |
NAGSOVGPDUWYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)CC#N |
Origin of Product |
United States |
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